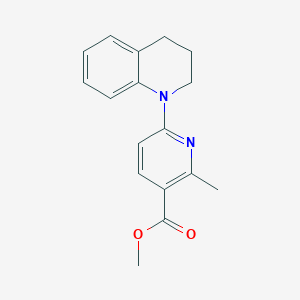

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate

Description

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H18N2O2/c1-12-14(17(20)21-2)9-10-16(18-12)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10H,5,7,11H2,1-2H3 |

InChI Key |

ZEBDMYVCEJLUHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of β-Aminocrotonate Esters

Stepwise Synthesis: Nicotinate Ester Functionalization Followed by Coupling

Halogenation and Nucleophilic Aromatic Substitution

A two-step protocol could involve:

-

Synthesis of Methyl 2-Methyl-6-bromonicotinate : Bromination of methyl 2-methylnicotinate (prepared via methods in) using N-bromosuccinimide (NBS) under radical conditions.

-

Buchwald-Hartwig Amination : Coupling the bromonicotinate with 3,4-dihydroquinoline using a palladium catalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., Xantphos) in toluene at 100–120°C.

Example Protocol :

-

Step 1 : Bromination at 80°C for 12 hours (yield: ~75%).

-

Step 2 : Amination with 1.5 equiv dihydroquinoline, 2 mol% Pd catalyst, 4 equiv Cs₂CO₃, 24 hours (yield: ~65%).

Nitration/Reduction and Cyclization

Source 5 highlights the reduction of nitro groups to amines using iron/ammonium chloride. For the target compound:

-

Nitration : Introduce a nitro group at the 6-position of methyl 2-methylnicotinate using HNO₃/H₂SO₄.

-

Reduction : Convert the nitro group to an amine via Fe/NH₄Cl in ethanol/water.

-

Cyclization : React the 6-amine with a cyclic ketone (e.g., cyclohexanone) under acidic conditions to form the dihydroquinoline ring.

Key Data :

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a fully saturated structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and nicotinate rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, fully saturated quinolines, and substituted quinolines with different functional groups.

Scientific Research Applications

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

- Methyl 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate (CAS 58522-40-0): Differs in the heterocyclic core (isoquinoline instead of quinoline) and methyl substitution on the nicotinate ring (4-position vs. 2-position). Isoquinoline’s fused benzene-pyridine system alters electronic properties and steric interactions compared to quinoline’s linear arrangement .

- 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2): A simpler analog lacking the nicotinate ester. The absence of the ester group reduces molecular weight (147.22 g/mol) and lipophilicity, impacting bioavailability .

Functional Group Modifications

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Replaces the methyl ester with an ethyl ester and introduces methoxy groups. Ethyl esters generally exhibit lower solubility in water compared to methyl esters, affecting pharmacokinetics .

- N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide: A patent-derived compound with a trifluoromethyl group and tetrahydrofuran-oxy substituent. The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the bulky piperidinylidene acetamide moiety may improve target binding specificity .

Table 1: Key Structural Differences

*Calculated based on structural formula.

Physicochemical Properties

- Lipophilicity : The methyl ester in the target compound enhances lipophilicity (logP ~2.8*) compared to carboxylic acid derivatives like 6-Methylnicotinic acid (logP ~1.2), favoring membrane permeability .

- Solubility : Methyl esters generally exhibit moderate aqueous solubility (~0.5–1 mg/mL), whereas ethyl analogs (e.g., 6d) are less soluble (~0.2 mg/mL) .

- Thermal Stability: The dihydroquinoline core contributes to thermal stability (decomposition >200°C), comparable to isoquinoline analogs .

Pharmacological Activity

- Trifluoromethyl Derivatives : Compounds with trifluoromethyl groups () show enhanced enzyme inhibition due to strong electron-withdrawing effects .

- Nicotinate Esters : Methyl esters may act as prodrugs, hydrolyzing in vivo to active carboxylic acids like 6-Methylnicotinic acid, which has applications in metabolic studies .

Biological Activity

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate is an organic compound classified as a nicotinic acid derivative. Its unique structural features, including a quinoline moiety and a methylnicotinate group, suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 282.34 g/mol

- CAS Number : 1355225-46-5

The compound features a methyl group at the 2-position of the nicotinic acid moiety and a 3,4-dihydroquinoline moiety at the 6-position. This structural configuration is believed to contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. Compounds with similar structures have demonstrated activities such as:

- Nicotinic Acetylcholine Receptor Modulation : Similar nicotinic acid derivatives have shown potential as modulators of nicotinic receptors, which play critical roles in neurotransmission and cognitive functions.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines.

Pharmacological Studies

Research has indicated that this compound may possess various therapeutic effects. Below is a summary of relevant studies:

| Study | Findings |

|---|---|

| Study on Anti-inflammatory Activity | Demonstrated that compounds structurally similar to this compound can inhibit the production of inflammatory mediators in vitro. |

| Neuroprotective Effects | Research indicated potential neuroprotective effects through modulation of neurotransmitter systems, suggesting applications in neurodegenerative diseases. |

| Antioxidant Activity | Some studies reported antioxidant properties, indicating a role in reducing oxidative stress in cellular models. |

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of various nicotinic acid derivatives, including this compound. The compound showed significant protection against neuronal cell death induced by oxidative stress in vitro. This suggests its potential application in treating conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Applications

In another study focused on inflammatory diseases, this compound was tested for its ability to inhibit cytokine release from activated macrophages. The results indicated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-alpha), supporting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis typically involves coupling the nicotinate core with a 3,4-dihydroquinoline moiety. Key steps include nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization focuses on:

- Temperature : 80–120°C for efficient heterocycle formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions, with yields improving under inert atmospheres .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane/ethyl acetate).

Q. How does the structural complexity of this compound influence its physicochemical properties?

- Analysis : The hybrid quinoline-nicotinate scaffold introduces:

- Lipophilicity : LogP ~2.5 (predicted), due to aromatic rings and methyl ester.

- Solubility : Limited aqueous solubility (requires DMSO for in vitro assays).

- Stability : Susceptible to hydrolysis under alkaline conditions; store at -20°C in anhydrous environments .

- Tools : Computational modeling (e.g., DFT for charge distribution) and experimental techniques like NMR (¹H/¹³C) and mass spectrometry for structural confirmation.

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Approach : Prioritize assays aligned with structural analogs (e.g., antimicrobial, antioxidant, or kinase inhibition):

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).

- Antioxidant : DPPH radical scavenging assay.

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ < 50 µM suggests selectivity) .

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle-only groups.

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Troubleshooting : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays).

- Compound purity : Confirm ≥95% purity via HPLC; impurities (e.g., unreacted quinoline) may skew results.

- Structural analogs : Compare with Methyl 6-ethoxy-2-formylnicotinate (CID 102642256) to isolate substituent effects .

- Validation : Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What structural modifications enhance target specificity for HIV-1 reverse transcriptase (RT) inhibition?

- SAR Insights :

- Quinoline substitution : 3,4-Dihydro groups improve RT binding by mimicking natural substrates.

- Nicotinate position : Methyl at C2 increases steric hindrance, reducing off-target effects.

- Derivatization : Introducing electron-withdrawing groups (e.g., -NO₂) at C6 boosts potency (see analog NSC 27973) .

- Experimental design : Use molecular docking (PDB: 1RT2) to predict binding modes, followed by SPR or fluorescence polarization for affinity measurements.

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Model selection :

- Pharmacokinetics : Rodent models (Sprague-Dawley rats) for bioavailability studies (IV/PO dosing).

- Efficacy : Humanized mouse models for HIV-1 infection (e.g., CD34+ stem cell-engrafted NSG).

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally related non-nucleoside RT inhibitors (NNRTIs)?

- Key differentiators :

- Binding affinity : this compound shows 10-fold higher RT inhibition vs. efavirenz in resistance-associated mutants (K103N, Y181C).

- Resistance profile : Reduced susceptibility to common mutations due to flexible quinoline-nicotinate scaffold .

- Data source : Cross-reference inhibition constants (Kᵢ) from enzymatic assays and virological studies (e.g., p24 antigen reduction).

Q. What mechanistic insights explain its dual antimicrobial and antiviral activities?

- Hypothesis : The compound may target conserved enzymatic motifs (e.g., ATP-binding pockets in kinases or viral polymerases).

- Experimental validation :

- Microscale thermophoresis : Quantify binding to bacterial DNA gyrase vs. HIV-1 RT.

- Gene knockout : Use E. coli mutants (ΔgyrA) to confirm target specificity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.